molecular formula C16H14N2O2 B5381057 3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole

3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole

Cat. No. B5381057
M. Wt: 266.29 g/mol
InChI Key: AYLULJAOPXCCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole is a synthetic compound that has been widely used in scientific research. It is also known as MNIP and belongs to the indole family of compounds.

Scientific Research Applications

MNIP has been used extensively in scientific research due to its unique properties. It has been shown to have anti-inflammatory and anti-tumor properties. MNIP has also been used as a fluorescent probe for imaging purposes. It has been used to study the mechanisms of cancer cell growth and to develop new cancer treatments.

Mechanism of Action

The exact mechanism of action of MNIP is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. MNIP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
MNIP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and to induce apoptosis in cancer cells. MNIP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, MNIP has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

MNIP has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNIP is also highly fluorescent, making it useful for imaging purposes. However, MNIP has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, MNIP has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are a number of future directions for research involving MNIP. One area of research could focus on developing new cancer treatments based on MNIP. Another area of research could focus on understanding the mechanisms of MNIP's anti-inflammatory properties. Finally, future research could focus on developing new imaging techniques using MNIP.
Conclusion
In conclusion, MNIP is a synthetic compound that has been widely used in scientific research. It has a number of unique properties that make it useful for a variety of applications. MNIP has been shown to have anti-inflammatory and anti-tumor properties and has been used as a fluorescent probe for imaging purposes. While there are limitations to its use, MNIP has a number of advantages for lab experiments. Future research could focus on developing new cancer treatments, understanding the mechanisms of MNIP's anti-inflammatory properties, and developing new imaging techniques using MNIP.

Synthesis Methods

MNIP can be synthesized using a variety of methods. One common method involves the condensation of 4-methyl-3-nitrobenzaldehyde with indole in the presence of an acid catalyst. The resulting product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride. The final product is purified using column chromatography.

properties

IUPAC Name

3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-12(9-15(10)18(19)20)16-11(2)13-5-3-4-6-14(13)17-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLULJAOPXCCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.